molecular formula C7H3Cl2NO3S B1530703 1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- CAS No. 869885-72-3

1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro-

Cat. No. B1530703
M. Wt: 252.07 g/mol
InChI Key: PPDYZUUVNYMHPJ-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is a chemical compound with the empirical formula C7H4ClNO3S and a molecular weight of 217.63 . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of 1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is ClS(=O)(=O)c1ccc2oncc2c1 .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves reactions with alkynes in the presence of a catalyst, leading to the formation of isoxazole-linked glyco-conjugates .


Physical And Chemical Properties Analysis

1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is a solid substance . It has an empirical formula of C7H4ClNO3S and a molecular weight of 217.63 .

Scientific Research Applications

Transformation and Reactivity Studies

The reactivity of 1,2,3-triazoles with sulfonyl chlorides, including 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, was explored to produce regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. These reactions yielded mixtures of isomers, with the nature of the azolyl ring and the sulfonyl chloride substituent size affecting the isomer ratio. This study provided insights into synthesizing sulfonyl-triazole derivatives, potentially useful in various chemical applications (Beryozkina et al., 2015).

Synthesis and Application in Organic Chemistry

1,2-Benzisoxazole derivatives, including those with sulfonyl chloride functionalities, have been synthesized and investigated for their potential in organic synthesis and medicinal chemistry. For instance, the Friedel-Crafts sulfonylation reaction in ionic liquids has been used to synthesize diaryl sulfones from benzene and substituted benzenes using sulfonyl chlorides, demonstrating the utility of 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, in such reactions (Nara et al., 2001).

Anticonvulsant Activity Studies

The synthesis and evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives for anticonvulsant activities highlighted the relevance of 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, in medicinal chemistry. Certain derivatives showed significant anticonvulsant activities in mice, emphasizing the compound's potential as a precursor for developing new anticonvulsant drugs (Uno et al., 1979).

Electrochemical Mineralization Studies

Research on the electrochemical mineralization of sulfamethoxazole (SMX) using anodes like Ti/SnO2-Sb/Ce-PbO2 revealed the degradation pathways of SMX in contaminated water. This study indirectly highlights the environmental relevance of compounds like 1,2-benzisoxazole-5-sulfonyl chloride, 3-chloro-, in understanding the degradation processes of organic pollutants in aquatic environments (Lin et al., 2013).

Safety And Hazards

The safety information available indicates that 1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is classified under Acute Tox. 4 Oral hazard classification, with a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

3-chloro-1,2-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYZUUVNYMHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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